(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone
Description
Properties
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-17-8-12-5-6-22(10-14(12)9-18(17)25-2)19(23)13-3-4-15-16(7-13)21-11-20-15/h8-9,11,13H,3-7,10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNZGGYFMUYMOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3CCC4=C(C3)NC=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 6,7-dimethoxy-3,4-dihydroisoquinoline and 4,5,6,7-tetrahydro-1H-benzo[d]imidazole.
Condensation Reaction: The key step involves a condensation reaction between the isoquinoline and benzimidazole derivatives.
Reaction Conditions: This reaction is typically carried out in the presence of a base such as potassium carbonate, with a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to around 120°C to facilitate the condensation process.
Purification: The final compound is purified using column chromatography to obtain the desired product in high purity.
Industrial Production Methods
For industrial production, these synthetic routes may be optimized for large-scale synthesis. Continuous flow reactors and automated systems can be employed to enhance yield and reproducibility, ensuring the compound is produced efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole moiety, with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Alkyl halides in aprotic solvents.
Major Products Formed
Oxidation: Typically leads to the formation of hydroxylated or carboxylated derivatives.
Reduction: Yields reduced forms of the isoquinoline or benzimidazole rings.
Substitution: Produces alkylated derivatives with modified side chains.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows it to participate in various organic reactions, making it useful in synthetic organic chemistry.
Biology
Biologically, (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone has been investigated for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is researched for its potential therapeutic properties. It has been studied for its effects on certain enzymes and receptors, suggesting possible applications in the treatment of diseases such as cancer and neurological disorders.
Industry
Industrially, it is used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its robust chemical properties make it suitable for incorporation into more complex industrial processes.
Mechanism of Action
The compound exerts its effects primarily through its interaction with molecular targets within the cell. It binds to specific enzymes or receptors, altering their activity and thereby influencing cellular pathways. The exact mechanism can vary depending on the biological system and the target molecule involved. its ability to modulate enzyme activity and receptor binding suggests a multifaceted mode of action.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
CAS 132036-42-1 (synonym: (4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(pyrrolidin-1-yl)methanone hydrochloride) shares the tetrahydrobenzimidazole-methanone core but substitutes the dihydroisoquinoline group with a pyrrolidine ring. Key differences include:
- Rigidity vs. Flexibility: The dihydroisoquinoline in the target compound provides a planar, rigid structure, while pyrrolidine is a flexible five-membered ring. This difference could impact binding to sterically constrained targets.
- Electron-Donating Groups: The 6,7-dimethoxy groups on the dihydroisoquinoline may enhance π-π stacking or hydrogen-bonding interactions compared to pyrrolidine’s aliphatic nature.
Benzimidazole Derivatives
- 3-(4-Bromophenyl)-5-(4-methylbenzylidene)-2-(methylthio)-3,5-dihydro-4H-imidazol-4-one (7f) (): This compound features a bromophenyl substituent and a methylthio group, which confer distinct electronic and steric properties. Unlike the target compound, it lacks the methanone bridge, instead incorporating a thioether and arylidene group. Such modifications could prioritize kinase inhibition over receptor agonism/antagonism .
- 5-Arylidene-3-(substituted phenyl)-2-(p-tolylamino)-3,5-dihydro-4H-imidazol-4-ones (): These derivatives emphasize arylidene and toluidine substituents, highlighting the role of aromaticity in modulating activity.
Sigma Receptor Ligands (Indirect Comparison)
The tetrahydrobenzimidazole moiety resembles scaffolds in sigma ligands, which often feature bicyclic heteroaromatics for receptor recognition .
Quantitative Structural Similarity Analysis
Using chemoinformatics similarity coefficients (e.g., Tanimoto index), the target compound would likely cluster with other benzimidazole- and isoquinoline-containing molecules. Key factors include:
- Binary Fingerprints: Shared substructures (e.g., benzimidazole, methanone) increase similarity scores.
- Substituent Effects : The 6,7-dimethoxy group differentiates it from simpler analogs like CAS 132036-42-1, reducing similarity scores but enhancing specificity .
Data Table: Key Structural and Functional Comparisons
Biological Activity
The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Structural Characteristics
This compound features both isoquinoline and benzimidazole moieties, which are known for their pharmacological properties. The presence of methoxy groups enhances its solubility and reactivity, making it a candidate for various therapeutic applications.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antioxidant Activity : The methoxy and hydroxyl groups may confer free radical scavenging abilities.
- Antimicrobial Effects : Related compounds have shown efficacy against various pathogens.
- Anti-inflammatory Properties : Similar structures often modulate inflammatory pathways.
Case Studies and Research Findings
-
Inhibitory Activity Against HIV :
A study synthesized several analogues of tetrahydroisoquinoline derivatives, which included the target compound. Among these, two compounds demonstrated significant inhibition of HIV-1 reverse transcriptase (RT) with over 70% inhibition at 100 μM concentration. The structure-activity relationship (SAR) indicated that modifications at the para position of the phenyl ring enhanced potency against HIV-1 RT . -
COX Inhibition :
Research on related compounds showed varying degrees of inhibition against cyclooxygenase (COX) enzymes. Compounds exhibiting COX-II inhibitory activity ranged from weak to moderate, with IC50 values indicating the efficacy of certain derivatives . For instance, a derivative showed an IC50 of 0.52 μM against COX-II, suggesting potential as an anti-inflammatory agent. -
Antioxidant Studies :
Compounds similar to the target molecule have been shown to possess antioxidant properties. The presence of phenolic hydroxyl groups in these structures is believed to contribute significantly to their ability to scavenge free radicals .
Data Table: Biological Activities Summary
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Enzyme Interaction : The compound may interact with specific enzymes involved in inflammatory pathways or viral replication.
- Receptor Modulation : Potential modulation of receptor activity could influence cellular signaling pathways related to inflammation and infection.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone?
- Methodological Answer : The compound is synthesized via multi-step organic reactions. Key steps include:
- Isoquinoline Core Formation : Cyclization of phenethylamine derivatives with dimethoxy-substituted benzaldehydes under acidic conditions.
- Benzimidazole Synthesis : Condensation of o-phenylenediamine derivatives with carbonyl sources, followed by hydrogenation to form the tetrahydrobenzimidazole moiety.
- Coupling Reaction : Use of palladium or copper catalysts to link the isoquinoline and benzimidazole units via a methanone bridge. Solvents like ethanol or DMF under reflux improve yields .
- Critical Parameters : Catalyst choice (Pd/Cu), solvent polarity, and temperature control (60–100°C) are critical for minimizing side reactions and achieving >70% purity post-synthesis .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 40:60 to 90:10) to assess purity (>95% required for biological assays) .
- NMR : Key signals include δ 3.85–3.90 ppm (dimethoxy protons) and δ 7.20–7.50 ppm (aromatic protons from benzimidazole). Discrepancies in integration ratios indicate impurities .
- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak [M+H]+ at m/z corresponding to the molecular formula .
Advanced Research Questions
Q. How should researchers design experiments to study this compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like kinases or GPCRs. Focus on hydrogen bonding with the methoxy groups and π-π stacking with the benzimidazole ring .
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (KD values < 1 µM suggest high affinity) .
- Mutagenesis Studies : Replace key amino acids in the target’s active site (e.g., Tyr → Phe) to validate predicted interactions .
Q. How can conflicting data about this compound’s biological activity be resolved?
- Methodological Answer :
- Assay Validation : Compare results across orthogonal assays (e.g., cell viability vs. enzymatic inhibition) to rule out false positives .
- Structural Analog Analysis : Test derivatives (e.g., replacing dimethoxy with methyl groups) to isolate pharmacophoric features responsible for activity .
- Batch Reproducibility : Ensure synthetic consistency by repeating assays with independently synthesized batches .
Q. What computational strategies can predict structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- DFT Calculations : Analyze electron density maps to identify regions prone to electrophilic attack (e.g., C-5 of the benzimidazole) .
- QSAR Modeling : Use descriptors like LogP, polar surface area, and H-bond donors to correlate structural features with bioactivity data (R² > 0.85 indicates robustness) .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes for 100 ns to assess stability of key interactions (e.g., RMSD < 2 Å suggests stable binding) .
Q. What experimental approaches can determine the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC; >90% recovery at pH 7.4 is ideal for drug candidates .
- Thermal Analysis : Use DSC to identify melting points (>150°C indicates thermal stability) and TGA to assess decomposition thresholds .
- Metabolic Stability : Test with liver microsomes; half-life >30 minutes suggests resistance to CYP450-mediated oxidation .
Data Interpretation and Optimization
Q. How can researchers optimize the lead compound derived from this scaffold for enhanced selectivity?
- Methodological Answer :
- Substituent Screening : Introduce electron-withdrawing groups (e.g., -NO₂) to the benzimidazole ring to modulate electron density and reduce off-target binding .
- Selectivity Profiling : Screen against panels of related targets (e.g., kinase isoforms) using radioligand binding assays. A selectivity index >10-fold is desirable .
- Prodrug Design : Mask polar groups (e.g., methoxy) with acetyl esters to improve bioavailability and reduce non-specific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
